3-(Cinnamoylamino)benzamide
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Overview
Description
“3-(Cinnamoylamino)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The benzamide molecule contains a total of 16 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide .
Chemical Reactions Analysis
Benzamide compounds exhibit antioxidant activity, free radical scavenging, and metal chelating activity . They can also show effective metal chelate activity .
Scientific Research Applications
- Research : Studies have investigated the antioxidant potential of 3-(Cinnamoylamino)benzamide using assays such as total antioxidant capacity, free radical scavenging, and metal chelation .
- Experimental Data : Researchers evaluated the in vitro antibacterial activity of 3-(Cinnamoylamino)benzamide against both gram-positive and gram-negative bacteria .
- Applications : These compounds have been studied for various therapeutic indications, such as cancer treatment, anti-inflammatory agents, and analgesics .
- Plastic and Rubber Industry : Amides, including benzamides, find use in industrial sectors like plastics and rubber production .
- Agriculture : Benzamides have applications in agriculture, although specific uses need further investigation .
- Research Implications : Understanding their occurrence and functions aids drug design and biochemistry studies .
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Industrial Applications
Natural Product Chemistry
Anti-Platelet Activity
Mechanism of Action
Target of Action
The primary target of 3-(Cinnamoylamino)benzamide is believed to be the enzyme poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
3-(Cinnamoylamino)benzamide interacts with its target, PARP, by binding to it and inhibiting its activity . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-(Cinnamoylamino)benzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
The inhibition of PARP by 3-(Cinnamoylamino)benzamide affects the DNA repair pathway . When PARP is inhibited, it can no longer use NAD+ to perform DNA repair, leading to a decrease in the amount of ATP found in the cell, which can lead to cell death .
Pharmacokinetics
It is known that the compound has a molar mass of 136154 g·mol−1
Result of Action
The molecular and cellular effects of 3-(Cinnamoylamino)benzamide’s action include the inhibition of DNA repair, changes in transcription control, and the induction of programmed cell death . These effects are due to the inhibition of PARP and the subsequent decrease in NAD+ and ATP levels in the cell .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,20)(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVGNNMLIDRHX-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cinnamoylamino)benzamide |
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